molecular formula C16H18N4O B4548146 (2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE

(2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE

Cat. No.: B4548146
M. Wt: 282.34 g/mol
InChI Key: QROZPXZBOQZNIV-GEMWTQJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE is a complex organic compound characterized by its unique structure, which includes two pyrazole rings attached to a cyclohexanone core

Scientific Research Applications

(2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with cyclohexanone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a double aldol condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often under mild conditions.

Major Products

The major products formed from these reactions include oxidized ketones or acids, reduced alcohols, and substituted pyrazole derivatives, which can be further utilized in various synthetic applications.

Mechanism of Action

The mechanism of action of (2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE is unique due to the presence of two pyrazole rings, which impart distinct chemical and biological properties

Properties

IUPAC Name

(2E,6Z)-2,6-bis[(1-methylpyrazol-4-yl)methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-19-10-12(8-17-19)6-14-4-3-5-15(16(14)21)7-13-9-18-20(2)11-13/h6-11H,3-5H2,1-2H3/b14-6-,15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROZPXZBOQZNIV-GEMWTQJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=C2CCCC(=CC3=CN(N=C3)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/2\CCC/C(=C/C3=CN(N=C3)C)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE
Reactant of Route 2
(2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE
Reactant of Route 3
(2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE
Reactant of Route 4
(2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE
Reactant of Route 5
(2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE
Reactant of Route 6
(2Z,6E)-2,6-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]CYCLOHEXAN-1-ONE

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